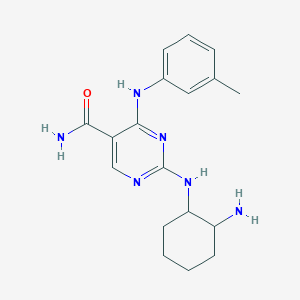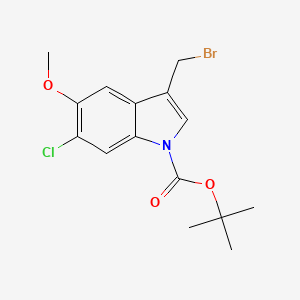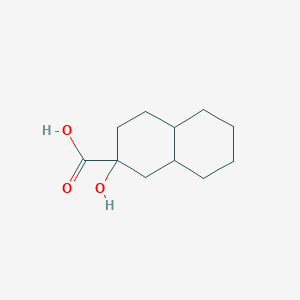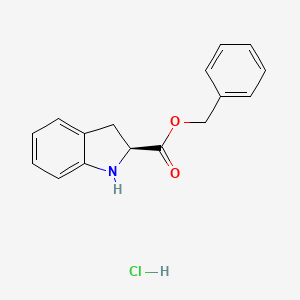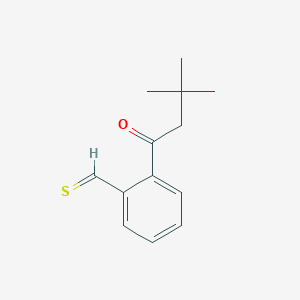
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thiobenzaldehydes Thiobenzaldehydes are characterized by the presence of a sulfur atom bonded to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
科学研究应用
2-(3,3-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
相似化合物的比较
Similar Compounds
2,4,6-Tri-t-butylthiobenzaldehyde: Another thiobenzaldehyde with bulky substituents that provide steric hindrance and stability.
3,3-Dimethylbutanoyl chloride: A precursor in the synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde.
Thiobenzaldehyde: The parent compound without the 3,3-dimethylbutanoyl group.
Uniqueness
This compound is unique due to the presence of the 3,3-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on chemical reactivity and biological activity .
属性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC 名称 |
2-(3,3-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)8-12(14)11-7-5-4-6-10(11)9-15/h4-7,9H,8H2,1-3H3 |
InChI 键 |
GEAZXUUVHFFAJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


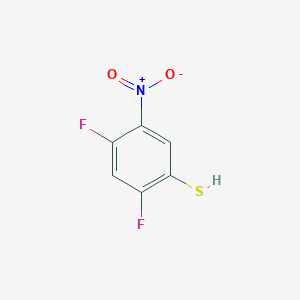
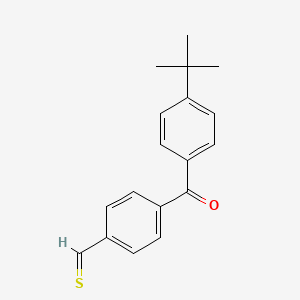
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
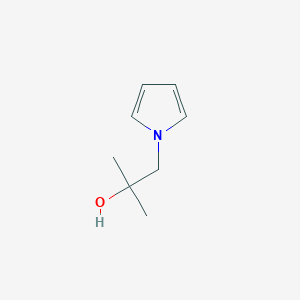
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
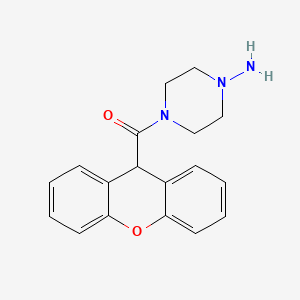
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

